1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one
1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one
Brand Name:
Vulcanchem
CAS No.:
332019-26-8
VCID:
VC0440102
InChI:
InChI=1S/C17H21NO/c1-6-7-16(19)18-15-9-8-12(2)10-14(15)13(3)11-17(18,4)5/h6-11H,1-5H3/b7-6+
SMILES:
CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C
Molecular Formula:
C17H21NO
Molecular Weight:
255.35g/mol
1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one
CAS No.: 332019-26-8
Main Products
VCID: VC0440102
Molecular Formula: C17H21NO
Molecular Weight: 255.35g/mol
CAS No. | 332019-26-8 |
---|---|
Product Name | 1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one |
Molecular Formula | C17H21NO |
Molecular Weight | 255.35g/mol |
IUPAC Name | (E)-1-(2,2,4,6-tetramethylquinolin-1-yl)but-2-en-1-one |
Standard InChI | InChI=1S/C17H21NO/c1-6-7-16(19)18-15-9-8-12(2)10-14(15)13(3)11-17(18,4)5/h6-11H,1-5H3/b7-6+ |
Standard InChIKey | BNIYOKRWDLGTJC-VOTSOKGWSA-N |
Isomeric SMILES | C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C |
SMILES | CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C |
Canonical SMILES | CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C |
Solubility | 1.2 [ug/mL] |
PubChem Compound | 750408 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume